molecular formula C16H18N4O2 B1678447 吡贝地尔 CAS No. 3605-01-4

吡贝地尔

货号: B1678447
CAS 编号: 3605-01-4
分子量: 298.34 g/mol
InChI 键: OQDPVLVUJFGPGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

吡贝地尔在科学研究中有广泛的应用 :

    化学: 用作研究多巴胺受体激动剂的模型化合物。

    生物学: 研究其对多巴胺受体及其相关通路的影響。

    医学: 主要用于治疗帕金森病和认知功能障碍。

    工业: 用于开发缓释制剂,以获得更好的治疗效果。

安全和危害

Piribedil can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

未来方向

Piribedil has been used in China for many years as monotherapy or in combination with levodopa . Future research may focus on better understanding its antiparkinsonian profile . Pilot clinical studies suggest that piribedil may improve non-motor symptoms, such as apathy, but confirmatory trials are needed .

生化分析

Biochemical Properties

Piribedil acts as a D2 and D3 receptor agonist . It also has α2-adrenergic antagonist properties . This means that Piribedil interacts with these receptors, influencing their activity and the biochemical reactions they are involved in .

Cellular Effects

Piribedil has been shown to have various effects on cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve parkinsonian motor symptoms in animal models .

Molecular Mechanism

Piribedil exerts its effects at the molecular level through its action as a D2 and D3 receptor agonist . This means that it binds to these receptors, activating them and influencing the biochemical reactions they are involved in .

Temporal Effects in Laboratory Settings

In a case report, a patient experienced serious concomitant hypotension and bradycardia two hours after taking 100 mg of Piribedil . This suggests that the effects of Piribedil can change over time, and that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Animal models support the efficacy of Piribedil to improve parkinsonian motor symptoms

Metabolic Pathways

Piribedil undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation . This results in several metabolites, one of which is pharmacologically active . The metabolites are excreted via the kidney .

Transport and Distribution

Piribedil is well absorbed and widely distributed

准备方法

合成路线和反应条件: 吡贝地尔可以通过多步合成方法合成,该方法涉及哌嗪与嘧啶衍生物的反应。 吡贝地尔缓释片剂的制备方法包括以下步骤 :

  • 筛选小粒径的吡贝地尔、亲水性骨架材料和疏水性骨架材料。
  • 将筛选后的材料与填充剂、粘合剂和润滑剂混合。
  • 将混合物压缩成片剂。

工业生产方法: 吡贝地尔的工业生产涉及使用与上述步骤类似的步骤的大规模合成,并辅以额外的质量控制措施,以确保最终产品的均一性和纯度 .

化学反应分析

反应类型: 吡贝地尔会经历各种化学反应,包括:

    氧化: 吡贝地尔在特定条件下可以被氧化,形成相应的氧化产物。

    还原: 还原反应可以将吡贝地尔转化为其还原形式。

    取代: 吡贝地尔可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

    氧化: 过氧化氢或高锰酸钾等常见氧化剂。

    还原: 硼氢化钠或氢化铝锂等还原剂。

    取代: 根据所需取代反应,可以使用各种亲核试剂或亲电试剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代的吡贝地尔化合物。

相似化合物的比较

    Pramipexole: Another dopamine agonist used in Parkinson’s disease treatment.

    Ropinirole: A non-ergot dopamine agonist with similar applications.

    Apomorphine: A dopamine agonist used for acute management of Parkinson’s disease symptoms.

Comparison: Piribedil is unique due to its dual action on dopamine and adrenergic receptors, which provides a broader therapeutic effect . Unlike pramipexole and ropinirole, piribedil also has alpha-2 adrenergic antagonist properties, making it effective in treating a wider range of symptoms .

属性

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPVLVUJFGPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride)
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045188
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3605-01-4
Record name Piribedil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3605-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piribedil [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piribedil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piribedil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRIBEDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piribedil
Reactant of Route 2
Reactant of Route 2
Piribedil
Reactant of Route 3
Reactant of Route 3
Piribedil
Reactant of Route 4
Reactant of Route 4
Piribedil
Reactant of Route 5
Reactant of Route 5
Piribedil
Reactant of Route 6
Reactant of Route 6
Piribedil
Customer
Q & A

Q1: What is the primary mechanism of action of piribedil?

A1: Piribedil is a dopamine agonist with a high affinity for dopamine D2 and D3 receptors. [, , , , ] It mimics the effects of dopamine by binding to these receptors, primarily in the brain. This binding leads to downstream effects on dopaminergic pathways involved in motor control, mood regulation, and other functions. [, ]

Q2: Does piribedil interact with other receptor systems in addition to dopamine receptors?

A2: Yes, in addition to its dopaminergic activity, piribedil also exhibits antagonist properties at α2-adrenergic receptors. [, , , , ] This blockade of α2-adrenergic receptors contributes to its clinical profile and may play a role in its effects on vigilance, alertness, and potentially cognitive function. [, ]

Q3: How does piribedil's action on dopamine receptors differ from that of levodopa?

A3: While both piribedil and levodopa address Parkinson's disease symptoms by influencing dopaminergic pathways, they do so through different mechanisms. Levodopa is a precursor to dopamine and increases dopamine levels directly, while piribedil acts by directly stimulating dopamine receptors. [, , ] Research suggests that piribedil may be less prone to inducing dyskinesia, a common side effect of long-term levodopa treatment. [, ]

Q4: What is the molecular formula and molecular weight of piribedil?

A4: The molecular formula of piribedil is C19H20N4O2, and its molecular weight is 336.39 g/mol. []

Q5: Has piribedil been formulated into different drug delivery systems?

A6: Yes, researchers have explored various formulations to improve piribedil's delivery and effectiveness. These include transdermal patches, solid lipid microparticles, solid lipid nanoparticles, and nasal in-situ gels. [, , , ]

Q6: What is the rationale for developing different formulations of piribedil?

A7: Piribedil suffers from low aqueous solubility and a short elimination half-life. [] Different formulations have been explored to overcome these limitations, aiming for sustained release and improved bioavailability. [, , , ]

Q7: What is known about the metabolism of piribedil?

A9: Piribedil undergoes extensive metabolism, primarily in the liver. [] Studies using radiolabeled piribedil in rats identified several metabolites in urine and feces, including products of methylenedioxyphenyl bridge cleavage and oxidation. []

Q8: What preclinical models have been used to investigate the effects of piribedil?

A11: Several animal models have been employed, with a prominent focus on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. [, , ] Rodent models have also been utilized to evaluate its effects on motor function, cognition, and mood. [, , ]

Q9: Has piribedil been evaluated in clinical trials for conditions other than Parkinson's disease?

A12: Yes, in addition to its use in Parkinson's disease, clinical trials have investigated piribedil's efficacy in treating mild cognitive impairment and as an adjunct therapy for chronic heart failure. [, ]

Q10: Why are researchers exploring transdermal administration of piribedil?

A14: Transdermal delivery of piribedil through patches offers several potential advantages, including bypassing first-pass metabolism, achieving more sustained drug levels, and potentially reducing side effects associated with oral administration, such as nausea. []

Q11: What analytical techniques are commonly employed for quantifying piribedil and its metabolites?

A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of piribedil in various matrices. [, , ] Researchers have developed and validated different HPLC methods for assaying piribedil and its impurities in pharmaceutical formulations. [, ]

Q12: Are there specific analytical challenges associated with measuring piribedil?

A16: Piribedil's low aqueous solubility and extensive metabolism present challenges for analytical methods. [, ] Developing sensitive and selective methods that can accurately quantify piribedil and distinguish it from its metabolites is crucial.

Q13: What is the purpose of using 99mTc-TRODAT-1-SPECT imaging in piribedil research?

A17: 99mTc-TRODAT-1-SPECT is a neuroimaging technique that allows researchers to visualize and quantify dopamine transporter activity in the brain. [] This technique helps assess the impact of piribedil treatment on the dopaminergic system, particularly in the context of Parkinson's disease.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。